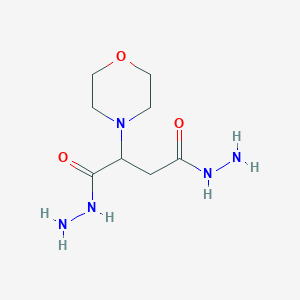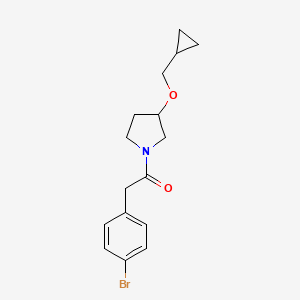
ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered interest due to its potential applications in various fields of science, including chemistry, biology, and medicine. This compound is notable for its unique structural attributes, which combine elements of isoquinoline and pyrrole frameworks, enhancing its chemical reactivity and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity.
Formation of 3,4-dihydroisoquinoline: : This step involves the reduction of isoquinoline using a reducing agent such as lithium aluminum hydride (LiAlH4).
Acylation Reaction: : The 3,4-dihydroisoquinoline is then subjected to an acylation reaction with a suitable acyl chloride to form the 2-oxoacetyl derivative.
Pyrrole Ring Formation: : The intermediate is reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to form the pyrrole ring.
Final Esterification: : The resulting compound undergoes esterification with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, with modifications to improve yield, efficiency, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to handle large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and pyrrole rings.
Reduction: : Reduction can occur at the keto group or the isoquinoline ring, depending on the reagents and conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Oxidizing agents: : Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: : Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products: The major products of these reactions vary depending on the conditions but may include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced forms with saturated bonds.
Substituted products with halogen or hydroxyl groups on the aromatic rings.
Aplicaciones Científicas De Investigación
In Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules for research and development.
In Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structural features.
In Medicine: Potential medical applications include the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
In Industry: Industrial applications may encompass the synthesis of advanced materials and catalysts for chemical processes.
Mecanismo De Acción
Mechanism: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows for strong binding affinity and specificity, influencing biochemical pathways and cellular responses.
Molecular Targets and Pathways:Enzyme inhibition: : The compound can inhibit specific enzymes by mimicking natural substrates, blocking the active site.
Receptor modulation: : It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds:
Ethyl 5-(2-oxo-2-phenylacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
3,4-Dihydroisoquinoline derivatives
Uniqueness: What sets ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate apart is its combined isoquinoline and pyrrole moieties, which confer enhanced reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in multiple fields of research and industry.
Propiedades
IUPAC Name |
ethyl 5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-31-25(30)20-16(2)26-22(21(20)18-10-5-4-6-11-18)23(28)24(29)27-14-13-17-9-7-8-12-19(17)15-27/h4-12,26H,3,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSLWWPQIKVRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2785897.png)
![N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2785898.png)





![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2785911.png)
![N-(4-fluorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2785912.png)
![N-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2785913.png)
![1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2785915.png)
![1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2785916.png)


